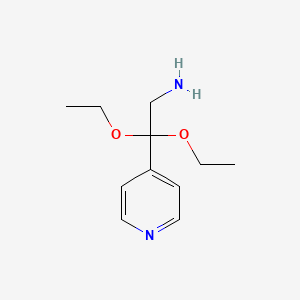
2,2-Diethoxy-2-pyridin-4-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of related compounds often involves domino reactions, such as 1,3-dipolar cycloaddition and elimination, to create highly functionalized heterocyclic structures. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of these processes in creating complex molecules (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis The molecular structure of compounds containing pyridin-3-yl groups can be elucidated through experimental and theoretical studies, including X-ray diffraction and computational methods. For instance, structural features of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine were determined combining experimental techniques with Hartree-Fock and Density Functional Theory (DFT) calculations (Gumus et al., 2018).
Chemical Reactions and Properties The reactivity and chemical properties of pyridin-4-yl compounds are influenced by their functional groups. For example, reactions of (amino)pyridine ligands with nickel(II) complexes highlight the role of these ligands in catalyzing ethylene oligomerization, showcasing the intricate relationship between structure and chemical reactivity (Nyamato, Ojwach, & Akerman, 2016).
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Research
2,2-Diethoxy-2-pyridin-4-ylethanamine, as part of the chemical structure of doxylamine succinate (an antihistamine), has been synthesized for toxicological studies. This synthesis involves a two-step process starting from 2-benzoyl pyridine (Rao & Damodaran, 1986).
Chemistry and Material Science
The compound's derivatives have been utilized in the synthesis of nickel(II) complexes, which are active catalysts for ethylene oligomerization, indicating potential applications in material science and industrial chemistry (Nyamato, Ojwach, & Akerman, 2016).
Electro-Optic Materials
A derivative, 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, has been synthesized and used for the formation of nonlinear optical/electro-optic multilayers, indicating its potential in the field of optoelectronics (Facchetti et al., 2003).
Organic Synthesis
This compound is involved in the formation of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles, crucial in organic chemistry (Ruano, Fajardo, & Martín, 2005).
Bioconjugation and Immunization
The compound's derivatives have been used in the synthesis of thiol-reactive heterobifunctional reagents, crucial for the coupling of peptides to liposomes. This application is significant in the field of bioconjugation and immunization (Frisch, Boeckler, & Schuber, 1996).
Catalysis
Complexes derived from this compound have been studied for their role in catalysis, particularly the Suzuki-Miyaura reaction, showcasing its potential in organic transformations and industrial applications (Shukla et al., 2021).
Propriétés
IUPAC Name |
2,2-diethoxy-2-pyridin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-14-11(9-12,15-4-2)10-5-7-13-8-6-10/h5-8H,3-4,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUQGUNFLCTQFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)(C1=CC=NC=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319732 |
Source


|
| Record name | 2,2-diethoxy-2-pyridin-4-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxy-2-pyridin-4-ylethanamine | |
CAS RN |
74209-44-2 |
Source


|
| Record name | 74209-44-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diethoxy-2-pyridin-4-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














